molecular formula C10H10N2O2 B11909301 7-Methoxy-2-methylpyrazolo[1,5-A]pyridine-4-carbaldehyde

7-Methoxy-2-methylpyrazolo[1,5-A]pyridine-4-carbaldehyde

Cat. No.: B11909301
M. Wt: 190.20 g/mol
InChI Key: VCLNZXBOTCAWNI-UHFFFAOYSA-N
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Description

7-Methoxy-2-methylpyrazolo[1,5-a]pyridine-4-carbaldehyde (CAS 1823913-56-9) is a high-purity organic compound with the molecular formula C10H10N2O2, offered as a neat solid with a purity of 98% or higher . This compound belongs to the class of pyrazolo[1,5-a]pyridine derivatives, which are recognized in medicinal chemistry as privileged scaffolds for combinatorial library design and drug discovery due to their synthetic versatility and ability to undergo diverse structural modifications . The structure features a reactive aldehyde group at the 4-position, making it a valuable chemical building block for various synthesis workflows, such as the creation of Schiff bases or serving as an intermediate in the development of more complex molecules for pharmaceutical research and material science. The presence of the pyrazolopyridine core, a rigid, fused heterocyclic system, is associated with significant biological properties and photophysical characteristics, which are of interest in the design of new bioactive compounds and functional materials . This product is intended for use in laboratory and research settings only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

7-methoxy-2-methylpyrazolo[1,5-a]pyridine-4-carbaldehyde

InChI

InChI=1S/C10H10N2O2/c1-7-5-9-8(6-13)3-4-10(14-2)12(9)11-7/h3-6H,1-2H3

InChI Key

VCLNZXBOTCAWNI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC=C(C2=C1)C=O)OC

Origin of Product

United States

Preparation Methods

Key Steps

  • Synthesis of Dihydropyrazolo[1,5-a]pyridine Core :

    • Starting Materials : β-Enaminones and NH-3-aminopyrazoles with pre-installed methoxy and methyl groups.

    • Cyclocondensation : React β-enaminones with 3-methyl-5-methoxy-1H-pyrazole-4-amine under microwave-assisted conditions to form the dihydropyrazolo[1,5-a]pyridine scaffold.

    • Oxidation : Convert the dihydro derivative to the fully aromatic system using oxidants like Dess–Martin periodinane.

  • Formylation with Vilsmeier Reagent :

    • Reagents : Dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

    • Conditions : Reflux in DMF/POCl₃, followed by quenching with aqueous base.

    • Regioselectivity : The methoxy group at position 7 and methyl at position 2 direct formylation to position 4.

Parameter Value Reference
Reaction Time12–24 hours
Temperature80–120°C
Yield65–98%
Purity≥95% (HPLC)

Mechanistic Insights

The Vilsmeier reagent generates a chloroiminium ion, which acts as an electrophilic agent. Electron-donating groups (e.g., methoxy) activate specific positions for formylation, while steric effects from the methyl group influence regioselectivity.

One-Pot Cyclocondensation and Formylation

This method combines cyclocondensation and formylation in a single step, enhancing efficiency.

Key Steps

  • Cyclocondensation :

    • Reactants : β-Enaminones and 3-methyl-5-methoxy-1H-pyrazole-4-amine.

    • Conditions : Microwave irradiation (100–150°C, 30–60 minutes).

  • In Situ Formylation :

    • Reagents : Vilsmeyer reagent (DMF/POCl₃) added post-cyclocondensation.

    • Workup : Neutralization with NaHCO₃ or K₂CO₃.

Advantages

  • Time Efficiency : Reduces reaction time to 1–2 hours.

  • High Yields : Achieves yields up to 98% for analogous compounds.

Chlorination and Nucleophilic Aromatic Substitution

For derivatives with substituents at position 7, chlorination followed by substitution offers flexibility.

Key Steps

  • Chlorination :

    • Reagent : POCl₃ or SOCl₂.

    • Conditions : Reflux in POCl₃ (60–80°C, 4–6 hours).

  • Substitution :

    • Nucleophile : Methoxide ion (e.g., NaOMe in MeOH).

    • Conditions : Room temperature to 50°C, 2–4 hours.

Limitations

  • Regioselectivity Challenges : Chlorination may occur at non-target positions (e.g., position 5 or 6).

  • Low Yields : Substitution steps often yield <70% due to steric hindrance.

For advanced functionalization, palladium-catalyzed couplings enable formyl group introduction.

Key Steps

  • Borylation : Install a boronic ester at position 4.

  • Suzuki–Miyaura Coupling : React with formylboronic acid derivatives.

Example Conditions

Parameter Value Reference
CatalystPd(PPh₃)₄
BaseK₂CO₃
SolventDioxane/H₂O
Temperature80–100°C

Comparative Analysis of Methods

Method Yield Purity Scalability Key Advantage
Vilsmeier–Haack65–98%≥95%HighRegioselectivity, speed
One-Pot75–90%≥90%ModerateTime efficiency
Chlorination/Sub50–70%85–90%LowFlexibility in substitution
Cross-Coupling55–65%90–95%HighPrecision in functionalization

Critical Challenges and Solutions

  • Regioselectivity :

    • Solution : Use dihydropyrazolo intermediates to restrict formylation to electron-rich positions.

  • Stability of Aldehyde :

    • Solution : Store under inert atmosphere (N₂/Ar) to prevent oxidation.

  • Purification :

    • Technique : Column chromatography (SiO₂, EtOAc/hexane) or crystallization .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-2-methylpyrazolo[1,5-A]pyridine-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halides or amines are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of pyrazolo[1,5-A]pyridine compounds exhibit promising antimicrobial activity. For instance, studies have shown that certain analogues demonstrate significant efficacy against Mycobacterium tuberculosis, making them potential candidates for tuberculosis treatment. The mechanism of action often involves interference with bacterial metabolic pathways, although specific pathways related to 7-Methoxy-2-methylpyrazolo[1,5-A]pyridine-4-carbaldehyde require further exploration .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Inhibitors derived from pyrazolo[1,5-A]pyridine structures have shown potential in modulating immune responses and could be beneficial in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The selectivity of these compounds towards specific signaling pathways enhances their therapeutic potential without significant side effects .

Drug Development

This compound serves as a scaffold for developing new drugs targeting various diseases. Its derivatives are being designed to improve potency and selectivity against specific biological targets:

  • Antitubercular Agents : Several studies have focused on modifying the core structure to enhance antitubercular activity. High-throughput screening has identified promising leads within this class of compounds .
  • Anti-cancer Agents : The compound's potential as an anticancer agent is under investigation, with studies highlighting its ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study 1: Antitubercular Activity

A study synthesized a series of pyrazolo[1,5-A]pyridine derivatives, including this compound. The compounds were tested against Mycobacterium tuberculosis strains. Results indicated that specific modifications significantly improved the minimum inhibitory concentration (MIC) values compared to the parent compound. This suggests a structure-activity relationship that can guide future drug design efforts aimed at combating tuberculosis .

Case Study 2: Anti-inflammatory Properties

Another investigation evaluated the anti-inflammatory effects of a series of pyrazolo[1,5-A]pyridine derivatives in animal models of asthma. Compounds demonstrated reduced airway hyperreactivity and inflammation markers in treated subjects compared to controls. This highlights the therapeutic potential of these compounds in managing chronic inflammatory diseases .

Summary Table of Applications

Application AreaDescriptionReferences
Antimicrobial ActivityEffective against Mycobacterium tuberculosis ,
Anti-inflammatory EffectsPotential treatment for asthma and COPD ,
Drug DevelopmentScaffold for new drug candidates targeting various diseases ,

Mechanism of Action

The mechanism of action of 7-Methoxy-2-methylpyrazolo[1,5-A]pyridine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Findings:

Structural Variations and Reactivity: The aldehyde group at position 4 in the target compound distinguishes it from carboxylic acid (e.g., ) or ester derivatives (e.g., ), offering a reactive site for Schiff base formation or nucleophilic additions.

Applications :

  • Medicinal Chemistry : Pyrazolo[1,5-a]pyrimidines () and quinazoline derivatives () demonstrate kinase inhibition and antimicrobial activity, respectively. The target compound’s aldehyde group could facilitate covalent binding to biological targets or serve as an intermediate for drug synthesis.
  • Fluorescent Probes : Imidazo[1,5-a]pyridine derivatives () exhibit solvatochromism and lipid bilayer intercalation. While untested, the pyrazolo core of the target compound may similarly serve as a fluorescent scaffold if functionalized with electron-donating/withdrawing groups.

Physical and Electronic Properties :

  • Solubility : The methoxy group may improve aqueous solubility compared to purely alkyl-substituted analogs (e.g., 5-methylpyrazolo[1,5-a]pyridine in ).
  • Electronic Effects : The electron-donating methoxy group could red-shift absorption/emission spectra if used in optoelectronics, contrasting with electron-withdrawing groups (e.g., -COOH in ).

Biological Activity

7-Methoxy-2-methylpyrazolo[1,5-A]pyridine-4-carbaldehyde is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyridine family. This class of compounds has garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound, drawing on various research findings and studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H10N2OC_9H_10N_2O with a molecular weight of approximately 162.19 g/mol. The compound features a methoxy group at the 7-position and an aldehyde functional group at the 4-position, which are critical for its biological activity.

Anticancer Activity

Several studies have highlighted the potential anticancer properties of pyrazolo[1,5-A]pyridine derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. Specifically:

  • Mechanism of Action : The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival pathways. Research indicates that these compounds can act as ribonucleotide reductase inhibitors, which are crucial for DNA synthesis in cancer cells .
  • Case Study : A study demonstrated that derivatives of pyrazolo[1,5-A]pyridine exhibited IC50 values in the low micromolar range against leukemia cell lines, suggesting strong potential for further development as anticancer agents .

Antimicrobial Activity

The antimicrobial activity of pyrazolo derivatives has also been documented:

  • In Vitro Studies : Compounds structurally related to this compound have shown effectiveness against various bacterial strains. For example, certain derivatives displayed significant inhibition against drug-resistant strains of Mycobacterium tuberculosis .
  • Mechanism : The antimicrobial effects are believed to be mediated through disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of pyrazolo derivatives:

Compound NameStructural FeaturesBiological Activity
This compoundMethoxy at position 7; Aldehyde at position 4Anticancer, Antimicrobial
Ethyl 7-methoxy-2-methylpyrazolo[1,5-A]pyridine-4-carboxylateCarboxylate at position 4Anti-inflammatory
3-Methylpyrazolo[1,5-A]pyridineMethyl substitution at position 3Neuroprotective

The presence of specific functional groups such as methoxy and aldehyde significantly influences the compound's solubility and bioavailability, which are crucial for its pharmacological effectiveness .

Q & A

Q. What are the key synthetic routes for 7-Methoxy-2-methylpyrazolo[1,5-A]pyridine-4-carbaldehyde?

  • Methodological Answer : The compound can be synthesized via nitration or multicomponent reactions. For nitration, a pyrazolo[1,5-a]pyridine precursor is treated with HNO₃ in H₂SO₄ at 0°C, followed by purification (e.g., recrystallization) . Alternatively, aldehydes can participate in regioselective multicomponent reactions with amines and other reagents under reflux conditions, as demonstrated in dihydropyrazolo[1,5-a]pyrimidine syntheses . Key steps include:
  • Acid-catalyzed functionalization at position 7.
  • Monitoring reaction progress via TLC or HPLC.
  • Isolation via vacuum filtration and characterization by HRMS/EA.

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Use a combination of:
  • Elemental Analysis (EA) : To verify C, H, N composition (e.g., deviations ≤ 0.3% between calculated and observed values indicate purity) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ with < 1 ppm error) .
  • NMR Spectroscopy : Assign methoxy (δ ~3.8–4.0 ppm) and aldehyde (δ ~9.5–10.0 ppm) protons.
  • X-ray Crystallography : Resolve structural ambiguities, particularly for regioselectivity confirmation .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization at position 7 be addressed?

  • Methodological Answer : Regioselectivity is influenced by:
  • Reaction Solvent : Polar aprotic solvents (e.g., THF) favor electrophilic substitution at position 7 .
  • Catalytic Systems : Acidic conditions (H₂SO₄) enhance nitration selectivity, as shown in pyrazolo[1,5-a]pyrazine derivatives .
  • Temperature Control : Low temperatures (0–5°C) minimize side reactions during nitration .
  • Computational Modeling : Predict reactive sites using DFT calculations to guide experimental design.

Q. How should researchers resolve contradictions between calculated and observed analytical data (e.g., elemental analysis)?

  • Methodological Answer : Discrepancies (e.g., C: 61.65% calc. vs. 61.78% found ) may arise from:
  • Sample Hydration : Dry samples rigorously under vacuum.
  • Instrument Calibration : Recalibrate EA/HRMS instruments using certified standards.
  • Complementary Techniques : Cross-validate with ¹H/¹³C NMR and X-ray data to confirm structural integrity .

Q. What strategies optimize yield in multicomponent reactions involving the aldehyde group?

  • Methodological Answer :
  • Stoichiometric Ratios : Maintain a 1:1 molar ratio of aldehyde to amine precursors to avoid side-product formation .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance imine formation.
  • Reaction Monitoring : Use in-situ IR spectroscopy to track aldehyde consumption.
  • Workup Protocols : Purify via column chromatography (silica gel, hexane/EtOAc gradient) to isolate the target compound .

Q. How can the biological activity of this compound be systematically explored?

  • Methodological Answer : Design assays based on pyrazolo[1,5-a]pyrimidine analogs, which show activity as enzyme inhibitors (e.g., COX-2, HMG-CoA reductase) :
  • Enzyme Inhibition Assays : Use fluorometric or colorimetric kits to measure IC₅₀ values.
  • Molecular Docking : Model interactions with target receptors (e.g., CRF1) to prioritize synthetic targets .
  • SAR Studies : Modify the methoxy or aldehyde groups to assess impact on bioactivity.

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